molecular formula C15H17NO5 B136356 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate CAS No. 159299-93-1

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Cat. No.: B136356
CAS No.: 159299-93-1
M. Wt: 291.3 g/mol
InChI Key: IMXBDLLIOVQVIF-UHFFFAOYSA-N
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Description

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is an organic compound with the molecular formula C15H17NO5 and a molecular weight of 291.3 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with benzyl, methyl, and oxo groups, as well as two ester functionalities. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with benzylamine and methyl acrylate.

    Addition Reaction: Benzylamine reacts with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine.

    Cyclization: The intermediate undergoes cyclization in the presence of sodium methoxide to form 1-benzyl-3-methoxycarbonyl-4-piperidone.

    Esterification: The final step involves esterification to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has several applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate involves its interaction with molecular targets and pathways . The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through binding to specific receptors or enzymes, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as :

    Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Similar structure but with an ethyl ester group.

    Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Similar structure but with a methyl ester group.

    1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: Similar structure but with a tert-butyl ester group.

These compounds share structural similarities but differ in their ester groups, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and methyl groups, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-O-benzyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-20-14(18)12-9-16(8-7-13(12)17)15(19)21-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXBDLLIOVQVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577906
Record name 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159299-93-1
Record name 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound may be prepared in the same manner as ethyl 1-benzoyl-3-piperidinecarboxylate, starting with commercially available methyl 4-oxo-3-piperidinecarboxylate hydrochloride, diisopropylethylaamine and commercially available benzyl chloroformate.
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methyl 4-oxo-3-piperidinecarboxylate hydrochloride
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Synthesis routes and methods II

Procedure details

To a stirred solution of 4-oxo-3-piperidinecarboxylate (5 g) in dry DCM (50 ml), under N2 atmosphere, TEA (9 mL) was added at rt and then, at 0° C., benzylchloroformate (4.2 mL) was added slowly and stirring was continued for 30 minutes at 0° C. and 1 h at RT. The mixture was quenched at 0° C. with HCl 2N. The aqueous phase was extracted with DCM (2 times) and the combined organic layers were washed with saturated NaCl aqueous solution, dried and concentrated in vacuo to give the title compound (7.5 g).
Name
4-oxo-3-piperidinecarboxylate
Quantity
5 g
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reactant
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TEA
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9 mL
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50 mL
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4.2 mL
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reactant
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Synthesis routes and methods III

Procedure details

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